2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid, 95%

Übersicht

Beschreibung

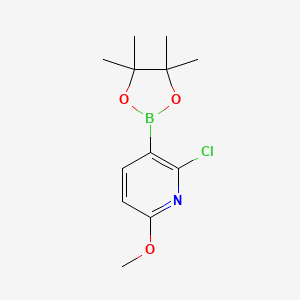

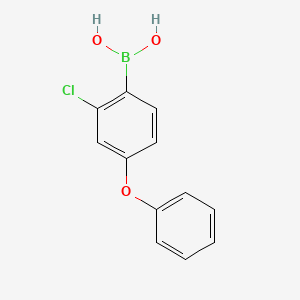

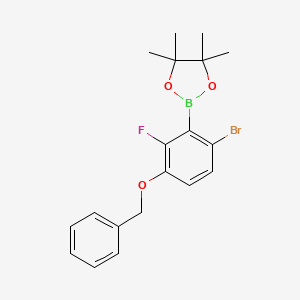

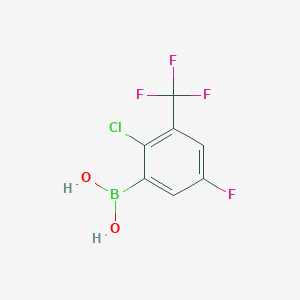

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the empirical formula C7H5BClF3O2 . It is a solid substance and is considered a unique chemical provided to early discovery researchers .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular weight of this compound is 224.37 . The SMILES string representation of its structure is OB(C1=CC=CC(C(F)(F)F)=C1Cl)O .Chemical Reactions Analysis

This compound can be used as a reactant for various chemical reactions. For instance, it can be used in the functionalization via lithiation and reaction with electrophiles . It can also be used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of Biphenyl Derivatives

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is utilized in the synthesis of important intermediates such as 2-Fluoro-4-bromobiphenyl, which is a key component in manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. The cross-coupling reaction of halogenated benzene derivatives with phenylboronic acids, including 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid, demonstrates its utility in creating complex biphenyl structures in pharmaceutical development (Qiu et al., 2009).

Development of Green Chemistry Approaches

The compound is also relevant in the exploration of fluoroalkylation reactions in aqueous media, highlighting advancements in incorporating fluorine-containing functionalities into molecules. These functionalities are crucial in pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical and biological properties of molecules. The development of mild, environment-friendly fluoroalkylation methods underscores the importance of such compounds in promoting sustainable chemical processes (Song et al., 2018).

Biodegradation Studies

Research into the microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and potential risks associated with the use of fluorinated compounds, including derivatives of phenylboronic acids. Understanding the degradation pathways and half-lives of these compounds is essential for assessing their environmental impact and for the development of more sustainable chemical practices (Liu & Avendaño, 2013).

Applications in Organic Synthesis and Biology

The role of benzoxaboroles, derivatives of phenylboronic acids, in synthesis and biology further emphasizes the versatility of compounds like 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid. These compounds serve as building blocks in organic synthesis, exhibit biological activity, and are potential candidates for clinical trials. Their ability to bind hydroxyl compounds makes them useful as molecular receptors for sugars and glycoconjugates, showcasing the broad application spectrum of fluorinated phenylboronic acids in chemistry and biotechnology (Adamczyk-Woźniak et al., 2009).

Advancements in Drug Design

The strategic placement of trifluoromethyl substituents, as seen in compounds related to 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid, plays a significant role in antitubercular drug design. The incorporation of trifluoromethyl groups into antitubercular agents enhances their pharmacodynamic and pharmacokinetic behavior, indicating the critical role of fluorinated compounds in the development of more effective treatments (Thomas, 1969).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound is often used as a reactant in various chemical reactions, including the Suzuki-Miyaura coupling . In this reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura coupling, in which this compound is often used, is a key reaction in the synthesis of many biologically active compounds, potentially affecting a wide range of biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is typically performed in an alkaline aqueous environment and can be influenced by the presence of a palladium catalyst .

Biochemische Analyse

Biochemical Properties

2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions . It interacts with enzymes and other biomolecules during these reactions . The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants involved .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenylboronic acid involves its role as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

Eigenschaften

IUPAC Name |

[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-6-4(7(11,12)13)1-3(10)2-5(6)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPUHOKTPNETHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176861 | |

| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-70-8 | |

| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.